5-Chloro-2-p-tolylpentanoic acid
Description
5-Chloro-2-p-tolylpentanoic acid (C₁₂H₁₅ClO₂, molecular weight: 226.70 g/mol) is a chlorinated carboxylic acid derivative featuring a p-tolyl (4-methylphenyl) substituent at the second carbon and a chlorine atom at the fifth carbon of a pentanoic acid backbone. Its structure combines aromatic and aliphatic functionalities, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The chlorine atom enhances electrophilic reactivity, while the carboxylic acid group enables salt formation and esterification.
Properties
Molecular Formula |
C12H15ClO2 |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
5-chloro-2-(4-methylphenyl)pentanoic acid |
InChI |
InChI=1S/C12H15ClO2/c1-9-4-6-10(7-5-9)11(12(14)15)3-2-8-13/h4-7,11H,2-3,8H2,1H3,(H,14,15) |
InChI Key |
VZNFYBOLRLKJQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCCCl)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key analogs and their distinguishing features are compared below:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility: The p-tolyl group in this compound reduces water solubility compared to analogs with polar substituents (e.g., 5-hydroxy-2-carbamate-pentanoic acid) .
- Acidity: The chlorine atom increases the acidity of the carboxylic acid group (pKa ~2.5–3.0) relative to non-chlorinated analogs (pKa ~4.5–5.0).
- Thermal Stability: Aromatic substituents (p-tolyl, thienyl) enhance thermal stability compared to aliphatic analogs like 5-chloro-2-pentanone .
Table 2: Physicochemical Comparison
| Compound Name | Solubility in Water | pKa (Carboxylic Acid) | Melting Point (°C) |
|---|---|---|---|
| This compound | Low | ~2.8 | 145–150 (est.) |
| 5-Hydroxy-2-carbamate-pentanoic acid | Moderate | ~3.5 | 90–95 |
| 5-Chloro-2-thienoic acid | Low | ~2.6 | 160–165 |
Research Findings and Gaps
- Synthetic Routes : Friedel-Crafts alkylation is critical for introducing the p-tolyl group, whereas thienyl analogs are synthesized via thiophene functionalization .
- Crystal Packing : The p-tolyl group induces dense crystal packing via van der Waals interactions, contrasting with the hydrogen-bonding networks of hydroxy/carbamate analogs .
- Data Gaps: Limited toxicological and ecotoxicological studies necessitate further research, particularly for industrial-scale applications.
Q & A
Q. How do surface interactions (e.g., with glassware or chromatography resins) affect experimental outcomes?
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